molecular formula C19H20O4 B5583231 4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL CYCLOHEXANECARBOXYLATE

4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL CYCLOHEXANECARBOXYLATE

Cat. No.: B5583231
M. Wt: 312.4 g/mol
InChI Key: NSYCDEJRGSRQAJ-UHFFFAOYSA-N
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Description

4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL CYCLOHEXANECARBOXYLATE is a complex organic compound that belongs to the class of coumarins

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL CYCLOHEXANECARBOXYLATE typically involves multiple steps, starting from readily available precursorsThe final step involves the esterification of the chromenone derivative with cyclohexanecarboxylic acid under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL CYCLOHEXANECARBOXYLATE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .

Scientific Research Applications

4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL CYCLOHEXANECARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL CYCLOHEXANECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other coumarin derivatives such as:

Uniqueness

What sets 4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL CYCLOHEXANECARBOXYLATE apart from similar compounds is its unique structure, which combines the chromenone core with a cyclopentane ring and a cyclohexanecarboxylate ester. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) cyclohexanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c20-18(12-5-2-1-3-6-12)22-13-9-10-15-14-7-4-8-16(14)19(21)23-17(15)11-13/h9-12H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYCDEJRGSRQAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)OC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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